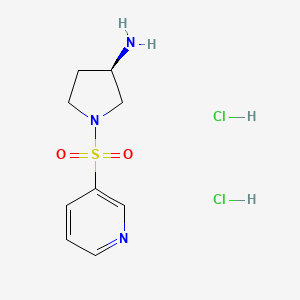
sodium 2-(6-methylpyridazin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(6-methylpyridazin-3-yl)acetate, also known as SMPTA, is a pyridazine derivative that has been widely used in the scientific research field due to its unique properties. It is a white crystalline solid with a melting point of 160-161 °C and a molecular weight of 224.25 g/mol. SMPTA is highly soluble in water and has a low toxicity. It is used in a variety of laboratory applications such as protein and DNA sequencing, enzyme-linked immunosorbent assays (ELISA), and protein purification.
作用机制
Sodium 2-(6-methylpyridazin-3-yl)acetate is an inhibitor of protein kinases, which are enzymes that regulate the activity of other proteins by phosphorylating them. sodium 2-(6-methylpyridazin-3-yl)acetate binds to the active site of the protein kinase and blocks its activity. This inhibition of protein kinases can be used to study the role of these enzymes in various cellular processes.
Biochemical and Physiological Effects
sodium 2-(6-methylpyridazin-3-yl)acetate has been shown to inhibit the activity of several protein kinases, including p38 MAPK, ERK1/2, and JNK1/2. Inhibition of these kinases has been linked to a variety of physiological effects, including inhibition of cell proliferation and apoptosis, as well as inhibition of inflammation and oxidative stress. sodium 2-(6-methylpyridazin-3-yl)acetate has also been shown to modulate the activity of certain transcription factors, such as NF-κB, which plays a role in inflammation and immune response.
实验室实验的优点和局限性
Sodium 2-(6-methylpyridazin-3-yl)acetate is a useful tool for laboratory experiments due to its high solubility, low toxicity, and specificity for protein kinases. However, it is important to note that sodium 2-(6-methylpyridazin-3-yl)acetate is not specific for all protein kinases and may also interact with other proteins, which could lead to unexpected results. Additionally, sodium 2-(6-methylpyridazin-3-yl)acetate is not very stable and must be stored at low temperatures to maintain its effectiveness.
未来方向
In the future, sodium 2-(6-methylpyridazin-3-yl)acetate could be used in the development of novel drugs to treat a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, sodium 2-(6-methylpyridazin-3-yl)acetate could be used to study the role of protein kinases in other physiological processes, such as cell differentiation and metabolism. Finally, sodium 2-(6-methylpyridazin-3-yl)acetate could be used to develop more efficient and specific protein purification techniques.
合成方法
The synthesis of sodium 2-(6-methylpyridazin-3-yl)acetate is relatively straightforward and involves the reaction of 6-methylpyridazine and acetic anhydride in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-80 °C for 1-2 hours and yields a white crystalline solid. The purity of the product can be determined using thin-layer chromatography (TLC).
科学研究应用
Sodium 2-(6-methylpyridazin-3-yl)acetate has a wide range of applications in the scientific research field. It has been used in a variety of biochemical and molecular biology experiments such as protein and DNA sequencing, enzyme-linked immunosorbent assays (ELISA), protein purification, and DNA hybridization. sodium 2-(6-methylpyridazin-3-yl)acetate is also used in the study of protein-protein interactions, gene expression, and gene regulation.
属性
IUPAC Name |
sodium;2-(6-methylpyridazin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.Na/c1-5-2-3-6(9-8-5)4-7(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWAURMNPEGKV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2NaO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)


![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)

![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)
![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)

